molecular formula C19H22N2O4S B2772009 4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 941972-00-5

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2772009
CAS RN: 941972-00-5
M. Wt: 374.46
InChI Key: WDIWXVPCKADCIH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as EMD-1214063, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation

Copper(II)-catalyzed techniques have been developed for the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including compounds structurally related to 4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide. These methods generate environmentally benign byproducts and offer a less odorous and more environmentally friendly alternative to traditional sulfonylation methods, demonstrating the compound's utility in green chemistry applications (Xia et al., 2016).

Anticancer Potential

The compound has been investigated for its potential as a novel PI3K inhibitor and anticancer agent, with studies showing significant inhibitory effects on tumor growth and the PI3K/AKT/mTOR pathway in cancer models. This research underscores the compound's promise in the development of new cancer therapies (Shao et al., 2014).

Polymorphism and Salt Formation

Studies on polymorphs and salts of related quinolin-8-yl benzamide derivatives reveal the importance of crystal structure on the physical properties and stability of these compounds. Understanding polymorphism and salt formation can guide the development of pharmaceutical formulations and enhance drug properties (Khakhlary & Baruah, 2014).

Synthetic Cannabinoid Receptor Agonists

Although not directly related to therapeutic uses, research into the synthetic cannabinoid receptor agonists that share structural similarities with this compound contributes to the understanding of drug-receptor interactions and the metabolic fate of complex organic molecules (Richter et al., 2022).

Antimicrobial Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the compound , have shown promising results as potential antimicrobial agents. This highlights the compound's potential application in combating bacterial and fungal infections (Holla et al., 2006).

properties

IUPAC Name

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-17-9-6-14(7-10-17)19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)26(2,23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWXVPCKADCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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